A-366

概述

描述

A-366 是 G9a 甲基转移酶和染色质阅读器 Spindlin1 的选择性抑制剂。 它已被证明可以促进小鼠和人红白血病细胞系的红系分化 。 由于其在造血疾病中的潜在治疗应用及其在表观遗传调控中的作用,该化合物引起了广泛关注 .

准备方法

合成路线和反应条件

A-366 是通过一系列涉及螺环结构形成的化学反应合成的。 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法

This compound 的工业生产涉及扩大实验室环境中使用的合成路线。 这包括优化反应条件以提高产量和纯度,同时最大限度地减少危险试剂的使用 。 该过程还包括严格的质量控制措施,以确保最终产品的质量和安全性 .

化学反应分析

反应类型

A-366 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 中存在的官能团。

常用试剂和条件

涉及 this compound 的反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度和压力以确保预期结果 .

主要形成的产物

涉及 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 这些产物可能包括具有修饰官能团的各种 this compound 衍生物 .

科学研究应用

Cancer Research Applications

1.1 Mechanism of Action

A-366 inhibits the enzymatic activity of G9a and GLP, leading to a reduction in histone H3 lysine 9 dimethylation (H3K9me2). This modification is associated with transcriptional repression, and its inhibition can reactivate silenced genes involved in differentiation and cell cycle regulation .

1.2 Leukemia Treatment

In studies involving leukemia cell lines, this compound demonstrated significant effects on cell differentiation and viability. For instance, treatment with this compound resulted in morphological changes and differentiation of acute myeloid leukemia (AML) cells, evidenced by increased expression of the differentiation marker CD11b . In vivo experiments using xenograft models showed that this compound inhibited tumor growth, correlating with reduced H3K9me2 levels .

1.3 Comparative Efficacy

This compound has been shown to have less cytotoxicity compared to other G9a/GLP inhibitors, such as UNC0638, while maintaining similar potency in inhibiting H3K9me2 methylation. This selectivity makes this compound a valuable tool for probing the role of G9a/GLP in cancer biology without inducing significant off-target effects .

Stem Cell Research Applications

2.1 Influence on Mesenchymal Stem Cells (MSCs)

Research has indicated that this compound affects the proliferation and differentiation potential of bone marrow-derived mesenchymal stem cells (BM-MSCs). In vivo administration of this compound resulted in decreased colony-forming capacity and altered differentiation pathways of BM-MSCs. Specifically, there was an increase in adipogenic potential but a decrease in osteogenic differentiation following treatment .

2.2 Implications for Tissue Engineering

The ability of this compound to modulate stem cell behavior suggests potential applications in tissue engineering and regenerative medicine. By influencing MSC fate decisions, this compound could be utilized to enhance tissue regeneration strategies or develop therapies for conditions involving stem cell dysfunction .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Cancer Research | - Induces differentiation in leukemia cells. - Reduces tumor growth in xenograft models. - Less cytotoxic than other G9a inhibitors. |

| Stem Cell Biology | - Alters proliferation and differentiation capacity of BM-MSCs. - Increases adipogenic potential while decreasing osteogenic differentiation. |

| Mechanism | - Selectively inhibits G9a/GLP leading to reduced H3K9me2 levels. - Reactivates silenced genes involved in differentiation and growth control. |

Case Studies

Case Study 1: Leukemia Differentiation

In a study involving the MV4;11 AML cell line, prolonged exposure to this compound led to significant differentiation characterized by increased CD11b expression and reduced cell viability, illustrating its potential as a therapeutic agent for leukemia .

Case Study 2: MSC Differentiation

Another study investigated the effects of this compound on BM-MSCs in vivo, where it was found that a single dose significantly altered their differentiation potential, promoting adipogenesis while inhibiting osteogenesis. This highlights the compound's utility in manipulating stem cell fate for therapeutic purposes .

作用机制

相似化合物的比较

生物活性

A-366 is a selective inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1), which play critical roles in epigenetic regulation by methylating lysine residues on histone proteins. This compound has garnered interest for its potential applications in cancer therapy and other diseases linked to aberrant epigenetic modifications. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and relevant case studies.

This compound functions primarily by inhibiting G9a and GLP, which are involved in the trimethylation of histone H3 at lysine 9 (H3K9me3). This modification is associated with transcriptional repression and heterochromatin formation. By inhibiting these enzymes, this compound can lead to:

- Reactivation of silenced genes : By reducing H3K9me3 levels, this compound can promote the expression of genes that are normally silenced in cancer cells.

- Alteration of cellular differentiation : In stem cells, inhibition of G9a can influence differentiation pathways, potentially leading to therapeutic applications in regenerative medicine.

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

Case Studies

- Cancer Cell Lines : In a study involving various cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology .

- Neurodevelopmental Disorders : this compound has been investigated for its role in neurodevelopmental contexts. In models of neurodegenerative diseases, inhibition of G9a led to enhanced neuronal survival and function, suggesting that targeting epigenetic regulators could be a viable strategy for treating such conditions .

- Stem Cell Differentiation : Research demonstrated that this compound affects the differentiation pathways of pluripotent stem cells. The compound was found to enhance the expression of genes associated with neuronal differentiation while suppressing those linked to pluripotency .

属性

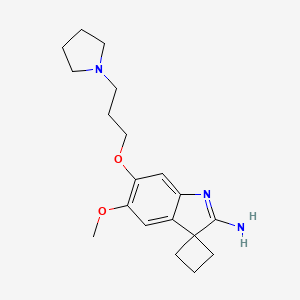

IUPAC Name |

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCDJTRMYWSXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527503-11-2 | |

| Record name | 1527503-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。